molecular formula C12H18 B050396 1,4-Diisopropylbenzene CAS No. 100-18-5

1,4-Diisopropylbenzene

Cat. No. B050396
Key on ui cas rn: 100-18-5
M. Wt: 162.27 g/mol
InChI Key: SPPWGCYEYAMHDT-UHFFFAOYSA-N
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Patent
US03962307

Procedure details

To a one-liter flask containing 243 parts of p-diisopropylbenzene, 300 parts of carbon tetrachloride and 2.5 parts of iron powder is added dropwise 240 parts of bromine and sufficient carbon tetrachloride to make 180 parts of solution during seven hours at a temperature of -5°C. The solution is decanted from the residual ferric bromide and washed twice with 3N HCl. The carbon tetrachloride is removed under reduced pressure. A solution of 40 parts potassium hydroxide in two hundred parts of ethyl alcohol is added and refluxed 0.5 hr. The solution is poured into water, separated, washed with dilute hydrochloric acid, dilute sodium bisulfite solution and water, and dried. The solvent is removed and the 2-bromo-1,4-diisopropylbenzene distilled, bp 142°C at 25 mm, nD25 1.5292.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:12])[CH3:11])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[Br:13]Br>[Fe].C(Cl)(Cl)(Cl)Cl>[Br:13][C:9]1[CH:8]=[C:7]([CH:10]([CH3:12])[CH3:11])[CH:6]=[CH:5][C:4]=1[CH:1]([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
during seven hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
at a temperature of -5°C
CUSTOM
Type
CUSTOM
Details
The solution is decanted from the residual ferric bromide
WASH
Type
WASH
Details
washed twice with 3N HCl
CUSTOM
Type
CUSTOM
Details
The carbon tetrachloride is removed under reduced pressure
ADDITION
Type
ADDITION
Details
A solution of 40 parts potassium hydroxide in two hundred parts of ethyl alcohol is added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed 0.5 hr
Duration
0.5 h
ADDITION
Type
ADDITION
Details
The solution is poured into water
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
washed with dilute hydrochloric acid, dilute sodium bisulfite solution and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent is removed
DISTILLATION
Type
DISTILLATION
Details
the 2-bromo-1,4-diisopropylbenzene distilled

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC(=C1)C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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